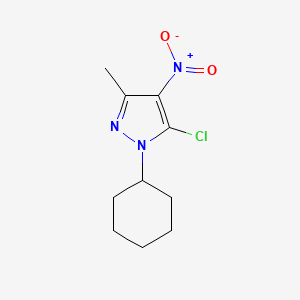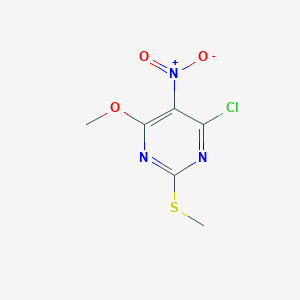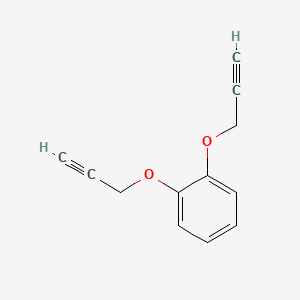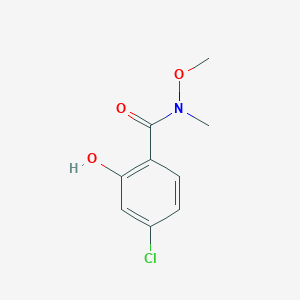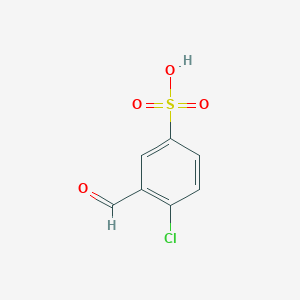
4-Chloro-3-formylbenzenesulfonic acid
Overview
Description
4-Chloro-3-formylbenzenesulfonic acid is an organic compound with the molecular formula C7H5ClO4S and a molecular weight of 220.63 . It contains a benzene ring with a chlorine atom and a formyl group attached to it, as well as a sulfonic acid group . This compound is used in various industrial applications, including in the synthesis of pharmaceuticals, dyes, and organic intermediates .
Molecular Structure Analysis
The InChI code for 4-Chloro-3-formylbenzenesulfonic acid is1S/C7H5ClO4S/c8-7-2-1-6 (13 (10,11)12)3-5 (7)4-9/h1-4H, (H,10,11,12) . This indicates the presence of a benzene ring with a chlorine atom and a formyl group attached to it, as well as a sulfonic acid group . Physical And Chemical Properties Analysis
4-Chloro-3-formylbenzenesulfonic acid has a predicted density of 1.624±0.06 g/cm3 . It is stored under an inert gas (nitrogen or Argon) at 2-8°C . The predicted pKa value is -1.11±0.50 .Scientific Research Applications
Antimicrobial Properties Enhancement
A study by Son et al. (2006) demonstrated the synthesis of a 4-aminobenzenesulfonic acid–chloro–triazine adduct and its application to cotton fabrics to enhance antimicrobial properties against Staphylococcus aureus. This process improved the fabric's exhaustion of cationic compounds, indicating its potential in textile applications for creating antimicrobial surfaces (Son et al., 2006).
Chromogenic Detection Systems
Fossati et al. (2010) described an improved chromogenic detection system for the direct enzymatic assay of uric acid in biological fluids, employing a chromogenic system that includes 3,5-dichloro-2-hydroxybenzenesulfonic acid. This system offered a reliable, simple, and rapid method for uric acid measurement, suitable for both manual and automated procedures (Fossati & Prencipe, 2010).
Tautomerism and Solvatochromism Studies
Kuźnik et al. (2012) explored the role of tautomerism and solvatochromism in UV–VIS spectra of arylhydrazones of β-diketones, providing insights into the effects of solvent polarity and inductive effects on spectral properties. This research contributes to our understanding of the chemical behavior of similar compounds under varying conditions (Kuźnik et al., 2012).
Synthesis of Derivatives for Pesticide Preparation
Du et al. (2005) reported on the synthesis of 2-chloro-4-fluoro-5-nitrobenzenesulfonyl chloride, a compound useful in the preparation of key intermediates for pesticides. This study presents an alternative route to synthesize such derivatives, showcasing the compound's utility in agricultural chemistry (Du et al., 2005).
Carbonic Anhydrase Inhibitors
Sapegin et al. (2018) investigated the role of unprotected primary sulfonamide groups in facilitating ring-forming cascades, leading to the creation of a novel class of [1,4]oxazepine-based primary sulfonamides. These compounds exhibited strong inhibition against human carbonic anhydrases, highlighting potential therapeutic applications (Sapegin et al., 2018).
Safety and Hazards
The safety information for 4-Chloro-3-formylbenzenesulfonic acid indicates that it is classified under GHS05, which denotes that it is corrosive . The hazard statements include H290 (May be corrosive to metals) and H314 (Causes severe skin burns and eye damage) . The precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P310 (Immediately call a POISON CENTER or doctor/physician) .
Mechanism of Action
Action Environment
The action of 4-Chloro-3-formylbenzenesulfonic acid could be influenced by various environmental factors . For instance, the pH of the environment could affect the compound’s ionization state and, consequently, its interactions with targets. Additionally, the presence of other molecules could impact the compound’s stability or efficacy.
properties
IUPAC Name |
4-chloro-3-formylbenzenesulfonic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClO4S/c8-7-2-1-6(13(10,11)12)3-5(7)4-9/h1-4H,(H,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKBTZADMCXPVSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)O)C=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-formylbenzenesulfonic acid | |
CAS RN |
60767-69-3 | |
| Record name | 4-Chloro-3-formylbenzenesulfonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



